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Compound of Interest

Compound Name: 6-Ethyl-2-methylnonane

Cat. No.: B14536167 Get Quote

Abstract
This technical guide provides a comprehensive overview of the chemical and physical

properties of 6-Ethyl-2-methylnonane, a branched-chain alkane. Due to a notable absence of

this specific isomer in commercially available databases and literature, this guide synthesizes

known information on its fundamental properties with theoretical predictions of its spectroscopic

and physicochemical characteristics. Furthermore, a plausible synthetic route and general

analytical methodologies are presented to support researchers and drug development

professionals who may encounter or seek to synthesize this compound. This document aims to

serve as a foundational resource, bridging the information gap for a molecule that, while not

prominently studied, belongs to a class of compounds with broad relevance in various scientific

disciplines.

Chemical Identity and Molecular Formula
6-Ethyl-2-methylnonane is a saturated hydrocarbon belonging to the alkane family. As a

branched-chain alkane, it is an isomer of dodecane.

Molecular Formula: C₁₂H₂₆[1][2]

Molecular Weight: 170.33 g/mol [1]

IUPAC Name: 6-Ethyl-2-methylnonane[1]
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CAS Registry Number: 62184-39-8[1][2]

Chemical Structure:

Caption: 2D Chemical Structure of 6-Ethyl-2-methylnonane.

Physicochemical Properties
Experimental data on the physicochemical properties of 6-Ethyl-2-methylnonane are not

readily available in public databases. However, properties can be estimated based on its

structure and by comparison with other dodecane isomers.

Property Predicted/Estimated Value Source/Method

Boiling Point ~200-210 °C Estimation based on isomers

Melting Point Not available -

Density ~0.75 g/cm³ Estimation based on isomers

Solubility
Insoluble in water; Soluble in

nonpolar organic solvents
General alkane properties

XLogP3 6.1 Computed by PubChem[1]

Hydrogen Bond Donor Count 0 Computed by PubChem[1]

Hydrogen Bond Acceptor

Count
0 Computed by PubChem[1]

Rotatable Bond Count 7 Computed by PubChem[1]

Exact Mass 170.203451 g/mol Computed by PubChem[1]

Note on Boiling Point Estimation: The boiling points of alkanes are influenced by their

molecular weight and branching. Increased branching generally leads to a lower boiling point

compared to the linear isomer (n-dodecane, b.p. 216 °C) due to reduced surface area and

weaker van der Waals forces.[3][4]

Synthesis and Reactivity
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Proposed Synthetic Pathway
A specific, documented synthesis for 6-Ethyl-2-methylnonane was not found in the surveyed

literature. However, a plausible and robust method for its synthesis would involve a Grignard

reaction followed by dehydration and catalytic hydrogenation. This approach offers a high

degree of control over the final carbon skeleton.[5]

Overall Reaction Scheme:

Step 1: Grignard Reaction

Step 2: Dehydration Step 3: Hydrogenation

5-Methylheptan-3-one 6-Ethyl-2-methylnonan-5-ol

1. Et2O
2. H3O+

Pentylmagnesium bromide

Mixture of Alkene IsomersH2SO4, heat 6-Ethyl-2-methylnonaneH2, Pd/C

Click to download full resolution via product page

Caption: Proposed synthetic pathway for 6-Ethyl-2-methylnonane.

Experimental Protocol (Theoretical)
Step 1: Synthesis of 6-Ethyl-2-methylnonan-5-ol via Grignard Reaction

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a dropping

funnel, a reflux condenser with a drying tube, and a magnetic stirrer is assembled. The

system is maintained under an inert atmosphere (e.g., nitrogen or argon).

Grignard Reagent Formation: Magnesium turnings are placed in the flask with a small crystal

of iodine. A solution of 1-bromopentane in anhydrous diethyl ether is added dropwise from

the dropping funnel to initiate the formation of pentylmagnesium bromide.

Reaction with Ketone: Once the Grignard reagent has formed, the flask is cooled in an ice

bath. A solution of 5-methylheptan-3-one in anhydrous diethyl ether is added dropwise with

stirring.
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Workup: After the addition is complete, the reaction is stirred at room temperature for several

hours. The reaction mixture is then quenched by the slow addition of a saturated aqueous

solution of ammonium chloride. The organic layer is separated, and the aqueous layer is

extracted with diethyl ether. The combined organic layers are washed with brine, dried over

anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the

crude tertiary alcohol.

Step 2: Dehydration of 6-Ethyl-2-methylnonan-5-ol

The crude alcohol is mixed with a catalytic amount of a strong acid (e.g., sulfuric acid or p-

toluenesulfonic acid).

The mixture is heated, and the resulting alkene/water azeotrope is distilled off.

The collected distillate is washed with a sodium bicarbonate solution and then with water,

dried over anhydrous calcium chloride, and distilled to give a mixture of alkene isomers.

Step 3: Hydrogenation of the Alkene Mixture

The alkene mixture is dissolved in a suitable solvent such as ethanol or ethyl acetate.

A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution.

The mixture is subjected to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or

a Parr hydrogenator) and stirred vigorously until the uptake of hydrogen ceases.

The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to

yield the final product, 6-Ethyl-2-methylnonane.

Purification can be achieved by fractional distillation.

Reactivity
As a saturated alkane, 6-Ethyl-2-methylnonane is expected to be relatively unreactive. It will

not react with most acids, bases, oxidizing agents, or reducing agents under normal conditions.

Its primary reactions would be combustion and free-radical halogenation at high temperatures

or in the presence of UV light.
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Spectroscopic and Analytical Characterization
No experimental spectroscopic data for 6-Ethyl-2-methylnonane has been published. The

following are theoretical predictions based on its structure.

Mass Spectrometry (MS)
In electron ionization mass spectrometry (EI-MS), branched alkanes typically show extensive

fragmentation, and the molecular ion peak (M⁺) at m/z 170 may be of very low abundance or

absent.[6][7][8] Fragmentation is expected to occur preferentially at the branching points to

form more stable secondary and tertiary carbocations.[9]

Predicted Fragmentation Pattern:

[C12H26]+•
m/z = 170

Loss of C5H11•
[C7H15]+
m/z = 99

Cleavage at C6-C7

Loss of C6H13•
[C6H13]+
m/z = 85

Cleavage at C5-C6

Loss of C3H7•
[C9H19]+
m/z = 127

Cleavage at C2-C3

Loss of C2H5•
[C10H21]+
m/z = 141

Cleavage at C6-C(ethyl)

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 6-Ethyl-2-methylnonane in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 6-Ethyl-2-methylnonane would be complex due to the

presence of many chemically similar but non-equivalent protons. The signals would appear in

the typical alkane region of approximately 0.8-1.5 ppm. The methyl groups would likely appear

as doublets or triplets, while the methylene and methine protons would show complex

multiplets.

¹³C NMR: The carbon NMR spectrum would be more informative, with distinct signals expected

for each of the unique carbon atoms in the molecule. Based on its structure, 12 distinct carbon

signals would be predicted if the molecule is chiral and the enantiomers are not resolved.
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Predicted ¹³C NMR Chemical Shifts:

Carbon Position Predicted Chemical Shift (ppm)

C1 (methyl on C2) ~22

C2 (methine) ~32

C3 (methylene) ~39

C4 (methylene) ~29

C5 (methylene) ~37

C6 (methine) ~42

C7 (methylene) ~27

C8 (methylene) ~23

C9 (methyl) ~14

C10 (methyl on C2) ~20

C11 (ethyl methylene) ~29

C12 (ethyl methyl) ~11

Note: These are estimations and actual values may vary.

Analytical Methods
The analysis of 6-Ethyl-2-methylnonane would typically be performed using gas

chromatography (GC) due to its volatility.

Recommended Analytical Workflow:

Sample Preparation: Dilution in a volatile organic solvent such as hexane or pentane.

Instrumentation: Gas chromatograph coupled with a flame ionization detector (GC-FID) for

quantification or a mass spectrometer (GC-MS) for identification.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b14536167?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14536167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GC Column: A nonpolar capillary column (e.g., DB-1 or HP-5ms) would be suitable for

separating 6-Ethyl-2-methylnonane from other hydrocarbons.

GC Conditions:

Injector Temperature: 250 °C

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and

hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate.

Detection:

FID: For quantitative analysis.

MS: For confirmation of identity based on the fragmentation pattern.

Applications and Relevance in Research
There are no specific, documented applications of 6-Ethyl-2-methylnonane in drug

development or other research fields. Branched-chain alkanes, in general, are major

components of fuels and lubricants. In the context of pharmaceuticals, highly branched alkanes

are generally not used as active ingredients but can be found as excipients or impurities. Some

specialized highly fluorinated alkanes have found applications as drug carriers.[8] The primary

relevance of a specific, non-commercial isomer like 6-Ethyl-2-methylnonane to researchers

would likely be in the fields of:

Metabolomics: As a potential, yet unidentified, biomarker or metabolite.

Environmental Science: As a component of complex hydrocarbon mixtures in environmental

samples.

Geochemistry: In the analysis of crude oil and petroleum products.

Synthetic Chemistry: As a target molecule for the development of new synthetic

methodologies.
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Toxicology and Safety
No specific toxicological data for 6-Ethyl-2-methylnonane is available. However, based on

data for other dodecane isomers, it should be handled with appropriate care.

General Hazards: Like other C12 alkanes, it is expected to have low acute toxicity.

Aspiration Hazard: If swallowed, it may be an aspiration hazard, potentially causing chemical

pneumonitis.

Skin and Eye Irritation: Prolonged or repeated skin contact may cause irritation and

dermatitis. Direct eye contact may cause irritation.

Inhalation: High concentrations of vapor may cause dizziness, headache, and nausea.

It is recommended to handle 6-Ethyl-2-methylnonane in a well-ventilated area, wearing

appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab

coat.

Conclusion
6-Ethyl-2-methylnonane represents one of the numerous isomers of dodecane. While it lacks

significant presence in current scientific literature and commercial applications, this guide

provides a foundational understanding of its properties through a combination of established

chemical principles and theoretical predictions. The proposed synthetic route and analytical

methods offer a practical framework for researchers who may need to work with this

compound. The clear lack of available data also highlights an opportunity for further research to

characterize this and other less-common branched alkanes, which could be of value in various

scientific disciplines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b14536167#6-ethyl-2-methylnonane-molecular-
weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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